molecular formula C10H10FNO B8556295 3-(4-Fluorophenyl)-6-oxa-3-azabicyclo[3.1.0]hexane

3-(4-Fluorophenyl)-6-oxa-3-azabicyclo[3.1.0]hexane

Cat. No.: B8556295
M. Wt: 179.19 g/mol
InChI Key: VAJGXCVVPITINN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Fluorophenyl)-6-oxa-3-azabicyclo[3.1.0]hexane is a useful research compound. Its molecular formula is C10H10FNO and its molecular weight is 179.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H10FNO

Molecular Weight

179.19 g/mol

IUPAC Name

3-(4-fluorophenyl)-6-oxa-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C10H10FNO/c11-7-1-3-8(4-2-7)12-5-9-10(6-12)13-9/h1-4,9-10H,5-6H2

InChI Key

VAJGXCVVPITINN-UHFFFAOYSA-N

Canonical SMILES

C1C2C(O2)CN1C3=CC=C(C=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a methanol (5 mL) solution of 1-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole (300 mg) synthesized according to the method described in The Journal of Organic Chemistry vol. 25, p. 2230, 1960, acetonitrile (0.8 mL), potassium hydrogen carbonate (221 mg) and 20% hydrogen peroxide (0.8 mL) were added one by one, and the reaction solution was agitated at room temperature for 10 hours. Ethyl acetate and saturated sodium thiosulfate solution were added to the reaction solution, and the organic layer was partitioned. After the obtained organic layer was washed with a saturated sodium bicarbonate water, it was dried over anhydrous magnesium sulfate and concentrated under reduced pressure. 75 mg of the title compound was obtained by purifying the residue by silica gel chromatography (heptane: elution solvent; ethyl acetate=3:1). The physical properties of the compound are as follows.
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
221 mg
Type
reactant
Reaction Step Two
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Quantity
0.8 mL
Type
solvent
Reaction Step Two
Name
1-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole
Quantity
300 mg
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three

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